Lurasidone is a novel second-generation antipsychotic agent that has garnered regulatory approval for the treatment of schizophrenia and bipolar depression in various countries. It is characterized by its high affinity for dopamine D2 and serotonin 5-HT2A receptors, as well as its distinctive 5-HT7 antagonistic activity. Lurasidone also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors, while being devoid of antihistaminic and anticholinergic activities37. This unique receptor profile contributes to its therapeutic efficacy and tolerability, making it a valuable option for patients with schizophrenia who are overweight or have endocrine problems or comorbid cardiovascular conditions4.
Lurasidone's mechanism of action involves multiple receptor pathways. It has been shown to bind with high affinity to dopamine D2, serotonin 5-HT7, 5-HT2A, and 5-HT1A receptors, as well as adrenergic α2C receptors56. Its antagonistic action at the 5-HT7 receptor is particularly notable, as this activity may contribute to its beneficial effects on mood and cognition1. In vitro functional assays have demonstrated that lurasidone acts as an antagonist at D2 and 5-HT7 receptors and as a partial agonist at the 5-HT1A receptor subtype6. Additionally, lurasidone's ability to modulate glutamate receptor-mediated neurotransmission, as evidenced by its effects on NMDA receptor subunits and associated proteins, may also play a role in its antidepressant and anxiolytic-like effects2.
Lurasidone has been approved for the treatment of schizophrenia, with studies showing that it can reduce the risk of relapse in patients. Its pharmacological profile suggests potential benefits for cognitive or depressive symptoms associated with schizophrenia, although further studies are needed to fully understand these effects47.
In addition to schizophrenia, lurasidone is approved for the treatment of major depressive episodes associated with bipolar I disorder. It can be used as monotherapy or as an adjunctive therapy with lithium or valproate. The drug's high affinity for serotonin receptors, particularly 5-HT7, and its partial agonist activity at 5-HT1A receptors, may contribute to its efficacy in this indication7.
Animal studies have indicated that lurasidone may have antidepressant- or anxiolytic-like effects. It has shown significant improvement in animal models of anxiety disorders and depression, suggesting potential applications beyond its current approved uses6.
Lurasidone has been found to promote neuronal plasticity and modulate epigenetic mechanisms controlling gene transcription. It can increase the expression of the neurotrophic factor BDNF in cortical and limbic brain regions, which may contribute to its unique psychopharmacological properties. In serotonin transporter knockout (SERT KO) rats, a model of impaired emotional control, lurasidone treatment improved fear extinction and normalized the expression of neurotrophin and GABAergic markers in the prefrontal cortex58.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: